2-(Piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate
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Overview
Description
2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of piperidine-1-carbothioyl chloride and 3-nitrobenzoic acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. For example, the use of a Cp*Ir complex has been reported to facilitate the N-heterocyclization of primary amines with diols .
Chemical Reactions Analysis
Types of Reactions
2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbothioyl group can be reduced to a thiol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The nitrobenzoate moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(PIPERIDINE-1-CARBOTHIOYL)PHENOL: Similar structure but with a phenol group instead of a nitrobenzoate group.
2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE: Similar structure with a different aromatic substituent.
Uniqueness
2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is unique due to the presence of both a piperidine ring and a nitrobenzoate group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-(piperidine-1-carbothioyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O4S/c22-19(14-7-6-8-15(13-14)21(23)24)25-17-10-3-2-9-16(17)18(26)20-11-4-1-5-12-20/h2-3,6-10,13H,1,4-5,11-12H2 |
InChI Key |
XBLRGNNCXYRALM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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